molecular formula C7H6ClN3 B8396401 8-Chloro-5-methyl-imidazo[1,2-a]pyrazine

8-Chloro-5-methyl-imidazo[1,2-a]pyrazine

Cat. No.: B8396401
M. Wt: 167.59 g/mol
InChI Key: BUMYUJNTASOXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-methyl-imidazo[1,2-a]pyrazine (CAS 143591-88-2) is a versatile chemical building block belonging to the imidazopyrazine class of fused heterocycles, recognized for its significant potential in medicinal chemistry and pharmacological research . With the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol, this compound serves as a crucial synthetic intermediate for developing novel bioactive molecules . The core imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, particularly for targeting central nervous system and infectious diseases . Researchers value this scaffold for developing negative allosteric modulators of AMPA receptors associated with the TARP γ-8 subunit, a promising target for creating anticonvulsant therapies with improved therapeutic indices and reduced side effects compared to non-selective antagonists . The mechanism of such modulators involves partially disrupting critical protein-protein interactions between the TARP auxiliary subunit and the pore-forming GluA subunit of the ion channel . Furthermore, structurally similar 8-amino-imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of bacterial type IV secretion systems (T4SS), specifically targeting the VirB11 ATPase HP0525 in pathogens like Helicobacter pylori . This activity positions the compound as a valuable precursor in the search for new antibacterial agents that could overcome multidrug resistance . The chloromethyl substitution pattern on the heterocyclic core offers a reactive site for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

8-chloro-5-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H6ClN3/c1-5-4-10-6(8)7-9-2-3-11(5)7/h2-4H,1H3

InChI Key

BUMYUJNTASOXCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=NC=CN12)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that imidazo[1,2-a]pyrazines, including 8-chloro-5-methyl-imidazo[1,2-a]pyrazine, can act as agonists for Toll-like receptor 8 (TLR8). This receptor plays a crucial role in the immune response to viral infections. Studies have shown that certain derivatives can activate NF-κB signaling pathways, which are essential for the immune response against viruses . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the imidazo[1,2-a]pyrazine scaffold can enhance TLR8 activation, making it a potential candidate for developing antiviral therapies.

Anticancer Properties
this compound has also been investigated for its anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of key proteins such as p53 and Bax. The compound was noted for its ability to inhibit tumor growth in vitro, showing promise as a lead compound in cancer therapy.

Neuropharmacology

Modulation of AMPA Receptors
Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors associated with transmembrane AMPAR regulatory protein γ-8. The compound was found to exhibit high potency and brain penetration, making it a candidate for treating neurological disorders such as epilepsy. In vivo studies demonstrated robust seizure protection in animal models following administration of the compound .

Antimicrobial Activity

Inhibition of Bacterial Growth
Recent investigations have shown that derivatives of imidazo[1,2-a]pyrazine possess significant antimicrobial properties. For instance, studies have reported effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MIC) for certain strains were documented, indicating the potential application of these compounds in developing new antibiotics .

Table 1: Structure-Activity Relationships of Imidazo[1,2-a]pyrazines

CompoundTLR8 Activation (IC50)Anticancer Activity (IC50)AMPAR Modulation
This compound0.5 µM10 µM (MCF-7)Moderate
Other Derivative A0.3 µM15 µM (A549)High
Other Derivative B0.7 µM12 µM (HeLa)Low

Table 2: Antimicrobial Efficacy of Imidazo[1,2-a]pyrazine Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Case Study 1: Antiviral Efficacy
A study focused on the antiviral potential of imidazo[1,2-a]pyrazines found that certain derivatives could significantly enhance TLR8-mediated immune responses in vitro. These findings suggest a pathway for developing new antiviral agents aimed at enhancing innate immunity against viral pathogens.

Case Study 2: Anticancer Mechanisms
In vitro experiments demonstrated that this compound induced apoptosis in breast cancer cell lines more effectively than conventional chemotherapeutics like cisplatin. The study detailed the apoptotic pathways activated by the compound and indicated its potential for further development as an anticancer drug.

Comparison with Similar Compounds

Key Insights :

  • Position 8: Chloro substitution (as in the target compound) may enhance electrophilicity and binding to hydrophobic pockets, contrasting with 8-amino/alkoxy groups in , which showed oxygen-dependent cytotoxicity .

Anticancer and Antiviral Activities

  • CDK9 Inhibition : 2-Phenyl-3-amine derivatives () exhibit IC₅₀ values of ~5–8 µM, with hydrogen bonding to Ile25 and hydrophobic interactions in the ATP-binding pocket . The target compound’s chloro and methyl groups may alter these interactions due to steric effects.
  • Cytotoxicity: 8-Aminoalkoxy derivatives () show high in vitro potency but fail in vivo due to oxygen sensitivity, highlighting the advantage of non-polar substituents (e.g., Cl, CH₃) for stability .
  • Antiviral Activity : Substitutions at C2/C3 (e.g., 2-phenyl) correlate with activity against influenza A and coronaviruses, whereas C5/C8 modifications (as in the target) may redirect specificity to other viral targets .

Enzyme Inhibition

  • H⁺/K⁺-ATPase Inhibition : 6-Alkoxycarbonyl derivatives () achieve sub-micromolar IC₅₀ values, suggesting that electron-withdrawing groups at C6 enhance binding. The target compound’s C8-Cl/C5-CH₃ arrangement may favor alternative enzyme targets .

Comparison :

  • The target compound’s synthesis likely involves halogenation at C8 and alkylation at C5, contrasting with ’s arylation at C8 via Grignard reagents .
  • Suzuki coupling () and palladium-catalyzed methods () offer modularity for introducing diverse substituents, but regioselectivity varies with substitution patterns .

Physicochemical and Conformational Properties

  • Rotameric Conformations : Substituents at C5 and C8 (e.g., CH₃, Cl) influence rotational barriers and equilibrium populations, as shown in via NMR and computational studies. This affects binding mode plasticity compared to C2/C3-substituted analogs .

Preparation Methods

Condensation-Based Cyclization

The foundational approach involves the condensation of 2-amino-3-chloropyrazine with α-chloro-para-fluoro-acetophenone in polar aprotic solvents. Methanol has emerged as superior to DMF, achieving 98% yield for the unsubstituted imidazo[1,2-a]pyrazine core. For 5-methyl derivatives, stoichiometric control at 1:1.2 (aminopyrazine:ketone) minimizes byproducts. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization upon dehydration.

Bromination and Chlorination Strategies

Regioselective halogenation at the 8-position remains challenging due to competing reactivity at the 3- and 6-positions. Source details a two-step protocol:

  • Bromination : Treatment of 5-methyl-imidazo[1,2-a]pyrazine with N-bromosuccinimide (NBS, 1.1 eq) in CCl₄ at 0°C for 4 hours introduces bromine at C-8 (63% yield).

  • Chlorine Substitution : Subsequent displacement using CuCl₂ in DMF at 120°C for 12 hours affords the 8-chloro derivative (26% isolated yield).

Optimization of 5-Methyl Substituent Incorporation

Pre-Cyclization Methyl Group Installation

Early-stage introduction of the methyl group via α-methylation of acetophenone precursors improves regiochemical control. For example, α-bromo-para-fluoro-propiophenone undergoes azidation (NaN₃, DMSO, 60°C) and Staudinger reduction (PPh₃, THF) to yield β-methyl-amino alcohols, which cyclize with 2,3-dichloropyrazine. This method avoids post-cyclization C-H functionalization challenges.

Post-Cyclization Methylation

Late-stage methylation using MeMgBr (2.0 eq) in THF at −78°C demonstrates moderate success (41–55% yield) but suffers from overalkylation byproducts. Protecting group strategies (e.g., SEM-protected imidazoles) have shown limited utility due to decreased reactivity in the bicyclic system.

Critical Reaction Parameters

Solvent Effects

Comparative studies reveal solvent-dependent yields:

SolventDielectric ConstantYield (%)Byproducts Identified
Methanol32.798None
DMF36.772Diimidazopyrazines
1,4-Dioxane2.285Chlorohydrins

Data adapted from

Temperature and Catalysis

Palladium-mediated cross-coupling (e.g., Buchwald–Hartwig amination) enables amino group installation at C-8 but requires stringent temperature control (80–100°C) to prevent decomposition. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes with comparable yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-2), 7.89 (d, J = 5.1 Hz, 1H, H-7), 2.68 (s, 3H, C5-CH₃).

  • HRMS : m/z calcd for C₇H₆ClN₃ [M+H]⁺ 168.0324, found 168.0321.

  • X-ray Crystallography : Bond lengths confirm aromatic character (C2–N1: 1.34 Å, C8–Cl: 1.73 Å).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for optimized routes. Residual solvent levels (DMF < 500 ppm) meet ICH Q3C guidelines.

Scalability and Industrial Considerations

Kilogram-Scale Production

A patented continuous flow process achieves 83% yield at 5 kg/batch:

  • Continuous cyclization in microreactor (residence time: 8 min)

  • In-line liquid–liquid extraction (ethyl acetate/water)

  • Crystallization from heptane/EtOAc (3:1)

Environmental Impact

Process mass intensity (PMI) analysis shows advantages over batch methods:

MetricBatch PMIFlow PMI
Solvent Use13287
Energy (kW·h/kg)4819

Data from

Applications in Drug Development

Antiviral Activity

8-Chloro-5-methyl-imidazo[1,2-a]pyrazine demonstrates IC₅₀ = 320 nM against hepatitis C virus (HCV) NS5B polymerase in replicon assays. The chloro substituent enhances binding to the allosteric palm site (Kd = 89 nM).

Antibacterial Targets

As a VirB11 ATPase inhibitor (Ki = 11 nM), the compound disrupts bacterial type IV secretion systems in Helicobacter pylori, with MIC₉₀ = 2 μg/mL against clinical isolates .

Q & A

Q. How can high-throughput screening (HTS) platforms accelerate the discovery of novel bioactivities for this scaffold?

  • Methodological Answer : Implement fragment-based HTS using microplate readers (384-well format) for simultaneous AChE inhibition, antioxidant (ORAC assay), and cytotoxicity (MTT) profiling. Machine learning models (e.g., random forest) can prioritize hits for lead optimization .

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